3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid
Description
3-[(2-Chloro-7H-purin-6-yl)sulfanyl]propanoic acid (molecular formula: C₈H₇ClN₄O₂S) is a purine derivative featuring a sulfanyl (-S-) linker connecting a 2-chloro-substituted purine core to a propanoic acid group.
Properties
IUPAC Name |
3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c9-8-12-6-5(10-3-11-6)7(13-8)16-2-1-4(14)15/h3H,1-2H2,(H,14,15)(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFFYMVOTDUXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid typically involves the reaction of 2-chloro-7H-purine with a suitable thiol reagent under controlled conditions. The reaction conditions often include the use of a base such as triethylamine (Et3N) and a solvent like 1-propanol. The reaction is carried out under reflux to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) to yield corresponding thiols.
Scientific Research Applications
3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of purine chemistry.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying enzyme interactions and nucleotide metabolism.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid involves its interaction with molecular targets such as enzymes involved in purine metabolism. The compound can act as an inhibitor or substrate, affecting the activity of these enzymes and altering metabolic pathways. The sulfanyl group may also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(7H-Purin-6-ylsulfanyl)propanoic Acid (CID 69096)
- Molecular Formula : C₈H₈N₄O₂S
- Key Differences : Lacks the 2-chloro substituent on the purine ring.
- Impact: The absence of chlorine reduces molecular weight (237.28 g/mol vs. The propanoic acid group retains hydrogen-bonding capacity, suggesting comparable solubility in polar solvents .
2-{[4-(Thiophen-2-yl)-6-(Trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic Acid
- Molecular Formula : C₁₁H₇F₃N₂O₂S₂
- Key Differences : Substitutes the purine core with a pyrimidine ring and adds a trifluoromethyl (-CF₃) group.
- Impact: The pyrimidine ring reduces aromaticity compared to purine, while the -CF₃ group enhances lipophilicity. The sulfanyl-acetic acid moiety (vs.
3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic Acid
- Molecular Formula : C₉H₇N₃O₄
- Key Differences : Replaces the purine with a pyrrolopyrazine dione system.
- Impact: The dione groups introduce strong electron-withdrawing effects, increasing acidity of the propanoic acid group (pKa ~2.5–3.0). This contrasts with the chloro-purine analog, where chlorine’s inductive effect may lower the pKa of the carboxylic acid .
Physicochemical and Functional Comparisons
Table 1: Structural and Property Comparison
Key Observations:
Electronic Effects: The 2-chloro group in the target compound likely lowers the pKa of its carboxylic acid compared to non-chlorinated purine analogs (e.g., CID 69096) due to electron withdrawal .
Lipophilicity : The trifluoromethyl group in the pyrimidine analog increases LogP significantly, whereas the target compound’s Cl substituent may balance polarity and moderate lipophilicity.
Biological Relevance: Sulfanyl-linked purines are known for kinase inhibition or nucleotide analog activity. The chloro-substituted variant could exhibit enhanced binding to purine-binding enzymes (e.g., adenosine deaminase) compared to non-halogenated analogs .
Research Implications and Gaps
- Synthetic Routes: Evidence lacks direct data on the synthesis of the target compound. However, methods for analogous sulfanyl-purine derivatives (e.g., Mitsunobu coupling or nucleophilic substitution at C6 of purine) could be adapted .
- Applications: Potential as a bioactive scaffold in drug discovery (e.g., antiviral or anticancer agents) warrants further study, leveraging its hybrid purine-propanoic acid structure.
- Analytical Challenges : Differentiation from analogs (e.g., via HPLC or mass spectrometry) would rely on molecular weight and chlorine isotopic patterns .
Biological Activity
3-[(2-Chloro-7H-purin-6-yl)sulfanyl]propanoic acid is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, which includes a purine derivative, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula: C8H7ClN4O2S
- Molecular Weight: 258.68 g/mol
- IUPAC Name: this compound
- CAS Number: 929832-26-8
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials: The synthesis begins with 2-chloro-6-mercaptopurine and propanoic acid.
- Reaction Conditions: The reaction is facilitated by a base (e.g., sodium hydroxide) to promote nucleophilic substitution.
- Purification: The product is purified through recrystallization or chromatography techniques.
The biological activity of this compound is primarily attributed to its structural similarity to nucleotides, which allows it to interact with cellular nucleic acids. Key mechanisms include:
- Inhibition of DNA Replication: The compound can be incorporated into DNA, disrupting normal replication processes.
- Interference with RNA Function: Similar incorporation into RNA can inhibit transcription and protein synthesis.
Potential Applications
- Antiviral Activity: Research indicates that compounds with purine structures may exhibit antiviral properties by interfering with viral replication mechanisms.
- Anticancer Properties: Given its ability to disrupt nucleic acid metabolism, it is being explored as a potential anticancer agent, particularly in targeting rapidly dividing cells.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds and their implications for drug development:
-
Study on Nucleotide Analogues:
- A study demonstrated that purine analogs could effectively inhibit DNA polymerases, leading to reduced cell proliferation in cancer cell lines .
- The incorporation of such analogs into nucleic acids was shown to result in cytotoxic effects, making them candidates for further development as chemotherapeutics.
-
Screening for Biological Activity:
- High-throughput screening methods have identified various compounds similar to this compound that exhibit promising activity against specific cancer cell lines .
- Compounds were tested for their ability to induce reactive oxygen species (ROS), which play a role in mediating apoptosis in cancer cells .
Comparative Analysis
| Compound Name | Molecular Weight | Biological Activity | Potential Applications |
|---|---|---|---|
| This compound | 258.68 g/mol | Inhibits DNA/RNA function | Antiviral, Anticancer |
| 2-(Chlorobenzyl)-3-methylpurine | 394.8 g/mol | Inhibits nucleic acid metabolism | Antiviral, Anticancer |
| 2-Chloroacetic acid derivative | Varies | Disrupts metabolic pathways | Specialty chemicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
